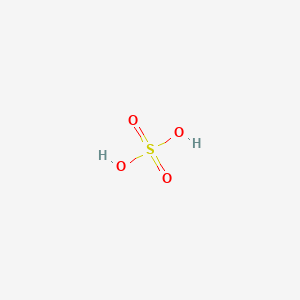
Reactive Black 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Reactive Black 1 is a synthetic dye belonging to the class of reactive dyes, which are known for their ability to form covalent bonds with substrates, particularly textiles. This compound is widely used in the textile industry for dyeing cellulosic fibers such as cotton, as well as other materials like wool and silk. This compound is valued for its excellent colorfastness and wash-fastness properties, making it a popular choice for producing deep black shades in fabrics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Reactive Black 1 typically involves the reaction of a diazonium salt with a coupling component. The diazonium salt is prepared by diazotizing an aromatic amine, such as aniline, in the presence of nitrous acid. The coupling component is usually a naphthol derivative. The reaction is carried out under acidic conditions to facilitate the formation of the azo bond, resulting in the characteristic black color of the dye.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch or continuous processes. The diazotization and coupling reactions are carefully controlled to ensure high yield and purity of the dye. The final product is often isolated by filtration, washed to remove impurities, and dried to obtain the solid dye powder. Quality control measures are implemented to ensure consistency in color strength and fastness properties.
Analyse Des Réactions Chimiques
Types of Reactions
Reactive Black 1 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of aromatic amines.
Substitution: The dye can undergo substitution reactions, particularly at the reactive sites, leading to the formation of modified dye molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions are typically carried out under acidic or neutral conditions.
Reduction: Reducing agents such as sodium dithionite or zinc dust in acidic conditions are used to cleave the azo bond.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines, and are carried out under alkaline conditions.
Major Products Formed
Oxidation: Oxidation products may include quinones and other aromatic compounds.
Reduction: Reduction leads to the formation of aromatic amines, which can be further degraded or utilized in other chemical processes.
Substitution: Substitution reactions result in modified dye molecules with different functional groups, potentially altering the dye’s properties.
Applications De Recherche Scientifique
Reactive Black 1 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying dye chemistry, including synthesis, degradation, and adsorption processes.
Biology: Employed in staining techniques for visualizing biological tissues and cells.
Medicine: Investigated for its potential use in medical diagnostics and therapeutic applications, such as targeted drug delivery.
Industry: Utilized in the textile industry for dyeing fabrics, as well as in the production of colored inks and coatings.
Mécanisme D'action
The primary mechanism of action of Reactive Black 1 involves the formation of covalent bonds with nucleophilic sites on the substrate, such as hydroxyl groups in cellulose fibers or amino groups in proteins. This covalent bonding ensures strong attachment of the dye to the substrate, resulting in excellent colorfastness. The dye’s molecular structure allows it to interact with various molecular targets, including enzymes and other proteins, which can influence its behavior in biological systems.
Comparaison Avec Des Composés Similaires
Reactive Black 1 can be compared with other reactive dyes, such as:
Reactive Black 5: Another widely used black dye with similar applications but different chemical structure and reactivity.
Reactive Red 1: A red dye that shares the reactive group but differs in chromophore structure.
Reactive Blue 19: A blue dye with similar reactive properties but different color and applications.
This compound is unique in its ability to produce deep black shades with high colorfastness, making it a preferred choice for many industrial applications.
Propriétés
Numéro CAS |
12236-77-0 |
|---|---|
Formule moléculaire |
N4W2 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




